molecular formula C22H14ClN3S B2457026 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile CAS No. 477187-89-6

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile

Cat. No.: B2457026
CAS No.: 477187-89-6
M. Wt: 387.89
InChI Key: WSPXDGCQUCCGAD-LGMDPLHJSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is an organic compound that features a thiazole ring, a chlorophenyl group, a naphthylamine moiety, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Coupling with Naphthylamine: The thiazole intermediate is then coupled with naphthylamine under acidic conditions to form the desired product.

    Acrylonitrile Addition: Finally, the acrylonitrile group is introduced through a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthylamine moiety.

    Reduction: Reduction reactions can target the acrylonitrile group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole and naphthylamine groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The thiazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for biochemical studies.

Medicine

    Drug Development:

    Diagnostics: Used in the design of diagnostic probes due to its fluorescent properties.

Industry

    Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.

    Dyes and Pigments: Its structural features make it suitable for use in dye and pigment formulations.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The naphthylamine moiety can interact with cellular receptors, modulating signal transduction pathways. The acrylonitrile group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile: Similar structure but with a phenyl group instead of a naphthyl group.

    (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylamino)acrylonitrile: Similar structure but with a methyl group instead of a naphthyl group.

Uniqueness

    Structural Features: The presence of the naphthylamine moiety distinguishes it from other similar compounds, potentially enhancing its biological activity and binding affinity.

    Reactivity: The combination of the thiazole ring and the acrylonitrile group provides unique reactivity patterns, making it versatile for various applications.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3S/c23-18-10-8-16(9-11-18)21-14-27-22(26-21)17(12-24)13-25-20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,25H/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPXDGCQUCCGAD-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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